molecular formula C15H15ClN2O4 B12047805 Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12047805
M. Wt: 322.74 g/mol
InChI Key: MZRVEJFEVZDVNB-UHFFFAOYSA-N
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Description

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group and two dimethyl ester groups attached to the pyrazole ring, along with a dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with 2,3-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 5-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,3-dimethylphenyl group distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Biological Activity

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS Number: 618069-94-6) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H15ClN2O4
  • Molecular Weight : 322.75 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorine atom and a dimethylphenyl group, along with two carboxylate ester groups.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this pyrazole derivative showed enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, suggesting a synergistic effect that enhances apoptosis in cancer cells .
  • Antimicrobial Properties : Pyrazoles have been reported to possess antimicrobial activity. A related study found that certain pyrazole derivatives exhibited notable antifungal activity against pathogenic fungi, indicating potential applications in treating fungal infections .
  • Antioxidant Activity : Some derivatives of pyrazoles have shown promising results in antioxidant assays, suggesting that they can scavenge free radicals and reduce oxidative stress .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Apoptosis Induction : Evidence suggests that this compound may induce apoptosis through the activation of caspases and modulation of p53 pathways in cancer cells .
  • Inhibition of Enzymatic Activity : Some studies have indicated that pyrazoles can inhibit specific enzymes involved in cancer progression and microbial growth, although detailed mechanisms for this particular compound remain to be elucidated.

Case Study 1: Anticancer Efficacy

In vitro studies on related pyrazole compounds demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The combination of these pyrazoles with doxorubicin resulted in enhanced apoptosis rates compared to doxorubicin alone, highlighting the potential for these compounds in combination therapies for breast cancer treatment .

Case Study 2: Antifungal Activity

A series of synthesized pyrazole carboxamides were evaluated for their antifungal properties. Results showed effective inhibition against several fungal strains, suggesting that this compound may possess similar antifungal capabilities .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in MCF-7 and MDA-MB-231 cells
AntifungalInhibition of pathogenic fungi
AntioxidantRadical scavenging ability

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

dimethyl 5-chloro-1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H15ClN2O4/c1-8-6-5-7-10(9(8)2)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3

InChI Key

MZRVEJFEVZDVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Cl)C

Origin of Product

United States

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